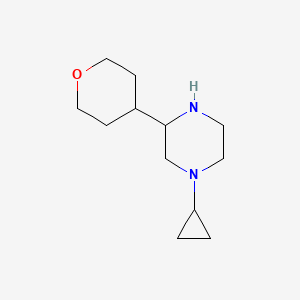

1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine

Übersicht

Beschreibung

1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is often used in the synthesis of compounds that are used to treat physiological conditions such as cancer .

Mode of Action

It is part of a larger compound that is used in the treatment of cancer . The exact mode of action would depend on the specific biochemical context in which this compound is used.

Biochemical Pathways

As part of a larger compound, it is used in the treatment of cancer , suggesting that it may be involved in pathways related to cell growth and proliferation.

Result of Action

As part of a larger compound, it is used in the treatment of cancer , suggesting that it may have effects on cell growth and proliferation.

Biochemische Analyse

Biochemical Properties

1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acid phosphatase (APase), which catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . This interaction is crucial for studying the production, transport, and recycling of phosphate in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of ALK5 inhibitors, which play a role in cell signaling pathways . This compound’s ability to modulate gene expression and cellular metabolism makes it a valuable tool in cellular biology research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified as a potent and selective inhibitor of ALK5, a protein kinase involved in various cellular processes . This inhibition occurs through the binding of the compound to the active site of the enzyme, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as being kept in a dark place and inert atmosphere at 2-8°C . Long-term effects observed in in vitro and in vivo studies include sustained enzyme inhibition and modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of acid phosphatase, which is involved in the hydrolysis of phosphoric acid monoesters . This interaction highlights the compound’s role in metabolic processes and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported through various cellular transporters and binding proteins, which influence its localization and accumulation within specific cellular compartments . This distribution is crucial for its interaction with target biomolecules and subsequent biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, leading to its observed biochemical effects.

Biologische Aktivität

1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 191.29 g/mol

- Structural Characteristics : The compound features a piperazine ring substituted with a cyclopropyl group and a tetrahydro-2H-pyran moiety, which may influence its pharmacological properties.

This compound exhibits several mechanisms of action:

- Inhibition of Kinases : Studies have shown that similar piperazine derivatives can inhibit various kinases, including PI3K, which is crucial in cancer cell proliferation and survival. The inhibition of these pathways can lead to reduced tumor growth and metastasis .

- Antiviral Activity : Research indicates that compounds with piperazine scaffolds have shown promise as inhibitors of viral proteases, including those from SARS-CoV-2. Molecular docking studies suggest that these compounds can effectively bind to viral targets, potentially leading to the development of antiviral therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-cancer | PI3K (Class I) | 0.05 | |

| Inhibition of SARS-CoV-2 Mpro | Viral Protease | 0.02 | |

| Anti-inflammatory | TGFβRI | 0.1 | |

| Antimicrobial | Various bacterial strains | 0.5 |

Case Study 1: Anticancer Activity

A study investigated the effects of piperazine derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast and colon cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the inhibition of the PI3K/Akt signaling pathway .

Case Study 2: Antiviral Potential

In a screening for antiviral agents against SARS-CoV-2, various piperazine derivatives were evaluated for their ability to inhibit viral replication. The compound demonstrated strong binding affinity to the viral protease, suggesting its potential as a lead compound for further development in antiviral therapies .

Research Findings

Recent studies have focused on optimizing the pharmacological properties of piperazine derivatives, including this compound. These efforts aim to enhance solubility and metabolic stability while maintaining or improving biological activity. For instance, modifications at specific positions on the piperazine ring have been shown to significantly alter both potency and selectivity against target enzymes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is structurally related to piperazine derivatives, which are widely recognized for their diverse biological activities. The compound has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

Pharmacological Properties

Research indicates that compounds containing the piperazine moiety can exhibit significant pharmacological activities. For instance, studies have shown that piperazine derivatives can act as antagonists or agonists for various receptors, including dopamine receptors, which are crucial in the treatment of neurological disorders .

Table 1: Pharmacological Activities of Piperazine Derivatives

Antiviral Research

Recent studies have explored the use of piperazine derivatives, including this compound, as potential inhibitors of viral enzymes. Notably, molecular docking studies have demonstrated that certain piperazine-based compounds can effectively inhibit the SARS-CoV-2 protease enzyme, suggesting their utility in antiviral drug development . The structural diversity of these compounds allows for optimization in binding affinity and selectivity.

Central Nervous System Applications

The compound's interaction with dopamine receptors positions it as a candidate for research into treatments for psychiatric disorders. The ability to selectively target the D3 receptor over other dopamine subtypes may lead to reduced side effects associated with traditional antipsychotic medications .

Cosmetic Formulations

Beyond medicinal applications, there is emerging interest in the use of piperazine derivatives in cosmetic formulations. The stability and skin permeability of such compounds make them suitable for incorporation into topical products aimed at improving skin health and appearance .

Table 2: Potential Cosmetic Applications

| Application Area | Description |

|---|---|

| Skin Hydration | Enhancing moisture retention in formulations |

| Anti-aging Products | Targeting skin rejuvenation through specific mechanisms |

| Stability Agents | Improving the shelf-life and efficacy of cosmetic products |

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of piperazine derivatives. For example, a study focused on optimizing the physicochemical properties of piperazine-based compounds highlighted their potential for high blood-brain barrier permeability and CNS activity . Another study investigated various piperazine hybrids for their antiviral properties against SARS-CoV-2, emphasizing structure-activity relationships that guide drug design .

Eigenschaften

IUPAC Name |

1-cyclopropyl-3-(oxan-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-2-11(1)14-6-5-13-12(9-14)10-3-7-15-8-4-10/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSULWPAMOKQDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(C2)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.